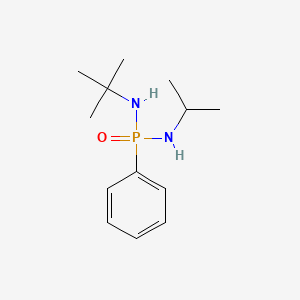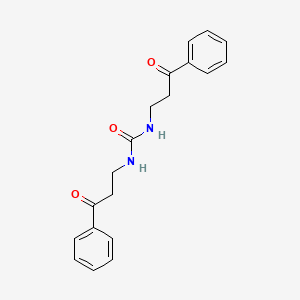
N,N'-Bis(3-oxo-3-phenylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(3-oxo-3-phenylpropyl)urea is a chemical compound that belongs to the class of N-substituted ureas. These compounds are known for their diverse chemical and biological properties, making them valuable in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-oxo-3-phenylpropyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 3-oxo-3-phenylpropylamine with an isocyanate derivative under mild conditions . This reaction can be carried out in water without the need for organic co-solvents, making it an environmentally friendly process .
Industrial Production Methods
Industrial production of N-substituted ureas, including N,N’-Bis(3-oxo-3-phenylpropyl)urea, often involves the use of phosgene or carbamoyl chlorides with ammonia. these methods are not environmentally friendly due to the use of toxic reagents . Recent advancements have focused on developing safer and more sustainable methods, such as using potassium isocyanate in water .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(3-oxo-3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(3-oxo-3-phenylpropyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of N,N’-Bis(3-oxo-3-phenylpropyl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(4-nitrophenyl)urea: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
N,N’-Bis(3-oxo-3-phenylpropyl)thiourea: This compound has a sulfur atom in place of the oxygen atom in the urea group, resulting in different reactivity and applications.
Uniqueness
N,N’-Bis(3-oxo-3-phenylpropyl)urea is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities.
Eigenschaften
CAS-Nummer |
105775-30-2 |
|---|---|
Molekularformel |
C19H20N2O3 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
1,3-bis(3-oxo-3-phenylpropyl)urea |
InChI |
InChI=1S/C19H20N2O3/c22-17(15-7-3-1-4-8-15)11-13-20-19(24)21-14-12-18(23)16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,20,21,24) |
InChI-Schlüssel |
WWFYPQWGWQWYKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CCNC(=O)NCCC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


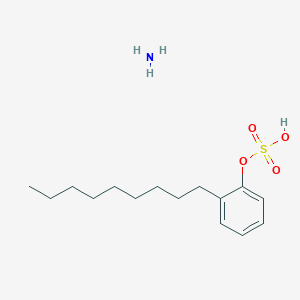
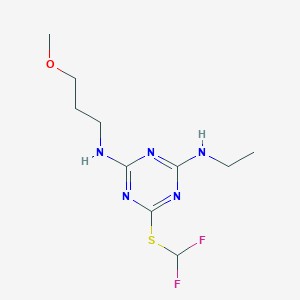



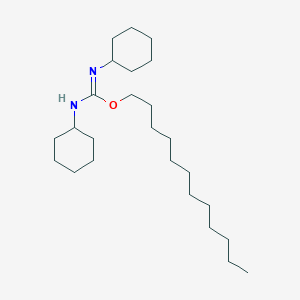

![Butyl [(dibutylcarbamothioyl)sulfanyl]acetate](/img/structure/B14328068.png)
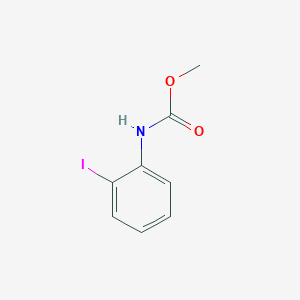
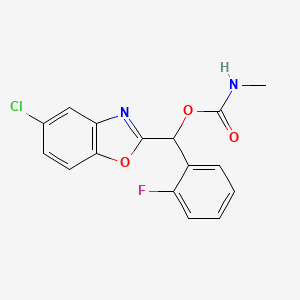
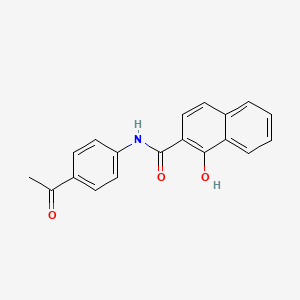

![1,1'-[1,3-Phenylenebis(oxy)]bis[4-(4-chlorobenzene-1-sulfonyl)benzene]](/img/structure/B14328092.png)
